Cyclohexylmagnesium chloride

Catalog No.
S702480
CAS No.
931-51-1
M.F
C6H11ClMg
M. Wt
142.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexylmagnesium chloride

CAS Number

931-51-1

Product Name

Cyclohexylmagnesium chloride

IUPAC Name

magnesium;cyclohexane;chloride

Molecular Formula

C6H11ClMg

Molecular Weight

142.91 g/mol

InChI

InChI=1S/C6H11.ClH.Mg/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1

InChI Key

DEDWWARPYWCXMG-UHFFFAOYSA-M

SMILES

C1CC[CH-]CC1.[Mg+2].[Cl-]

Canonical SMILES

C1CC[CH-]CC1.[Mg+2].[Cl-]

Grignard Reagent:

Cyclohexylmagnesium chloride (C₆H₁₁MgCl) is primarily utilized as a Grignard reagent in organic synthesis [, ]. Grignard reagents are a class of organometallic compounds formed by the reaction of magnesium metal with an organic halide (usually an alkyl or aryl halide) in an anhydrous ether solvent [].

The key application of cyclohexylmagnesium chloride lies in its ability to introduce the cyclohexyl group (C₆H₁₁) into organic molecules [, ]. This is achieved through a reaction known as nucleophilic addition, where the negatively charged carbon atom of the cyclohexyl group acts as a nucleophile and attacks the electrophilic carbon atom of another molecule []. This reaction is particularly valuable for the synthesis of various complex organic molecules, including pharmaceuticals, natural products, and materials [, ].

Metalation of CH-acidic Compounds:

Cyclohexylmagnesium chloride can also be employed for the metalation of CH-acidic compounds []. CH-acidic compounds are organic molecules that possess a weakly acidic hydrogen atom (H) attached to a carbon atom (C) []. The cyclohexyl group, introduced by the Grignard reagent, can replace this acidic hydrogen, forming a new carbon-carbon bond []. This metalation reaction finds applications in the synthesis of various functionalized organic molecules [].

Cyclohexylmagnesium chloride is an organomagnesium compound with the chemical formula C₆H₁₁ClMg. It is classified as a Grignard reagent, which are pivotal in organic synthesis due to their ability to react with a variety of electrophiles. Cyclohexylmagnesium chloride is particularly noted for introducing the cyclohexyl group into organic molecules, making it a valuable reagent in various chemical transformations .

As a Grignard reagent, cyclohexylmagnesium chloride participates in several types of reactions:

  • Nucleophilic Addition: It can react with carbonyl compounds (like aldehydes and ketones) to form alcohols after hydrolysis.
  • Formation of Alkanes: When treated with water or alcohols, it can release cyclohexane.
  • Coupling Reactions: It can also couple with other electrophiles, facilitating the formation of more complex organic structures .

Cyclohexylmagnesium chloride is typically synthesized through the reaction of cyclohexyl chloride with magnesium metal in an anhydrous ether solvent. The general reaction can be represented as follows:

C6H11Cl+MgC6H11MgCl\text{C}_6\text{H}_{11}\text{Cl}+\text{Mg}\rightarrow \text{C}_6\text{H}_{11}\text{MgCl}

This process requires an inert atmosphere to prevent moisture from interfering with the reaction. Variations in solvent choice and temperature can influence the yield and purity of the product .

Cyclohexylmagnesium chloride serves multiple roles in organic synthesis:

  • Synthesis of Alcohols: It is used to convert carbonyl compounds into secondary and tertiary alcohols.
  • Preparation of Cycloalkanes: It can facilitate cyclization reactions leading to the formation of cyclic compounds.
  • Pharmaceutical Intermediates: Its ability to introduce cyclohexyl groups makes it useful in developing pharmaceuticals and agrochemicals .

The interactions of cyclohexylmagnesium chloride with various substrates have been studied primarily within the context of its reactivity as a nucleophile. Understanding these interactions helps chemists predict outcomes in synthetic pathways, especially when dealing with complex molecules. Its reactivity profile indicates that it can engage in both electrophilic and nucleophilic reactions, making it a versatile tool in synthetic organic chemistry .

Cyclohexylmagnesium chloride shares similarities with other Grignard reagents but exhibits unique characteristics due to its cyclohexyl group. Below are some comparable compounds:

CompoundFormulaUnique Features
Methylmagnesium bromideC₁H₃BrMgSmaller alkyl group; more reactive than cyclohexyl
Ethylmagnesium bromideC₂H₅BrMgSimilar reactivity; larger alkyl group
Phenylmagnesium bromideC₆H₅BrMgAromatic nature; different reactivity profile
Isobutylmagnesium chlorideC₄H₉ClMgBranched structure; different sterics

Cyclohexylmagnesium chloride's unique cyclic structure allows for specific steric interactions that may not be present in linear or aromatic Grignard reagents, influencing its reactivity and selectivity in chemical transformations .

Reaction of Cyclohexyl Chloride with Magnesium

The primary synthetic route for cyclohexylmagnesium chloride involves the direct reaction of cyclohexyl chloride with magnesium metal in anhydrous ethereal solvents [3] [4]. The general reaction follows the stoichiometry:

C₆H₁₁Cl + Mg → C₆H₁₁MgCl

This transformation occurs through a single electron transfer mechanism, where magnesium undergoes oxidation from the zero oxidation state to the plus two oxidation state, while the carbon-chlorine bond is cleaved [5]. The reaction requires careful control of moisture and oxygen exclusion, as both water and air rapidly destroy the Grignard reagent through protonolysis or oxidation reactions [5] [6].

The preparation typically employs magnesium turnings or ribbon, which must be activated to overcome the passivating oxide layer that naturally forms on the metal surface [5]. Activation methods include mechanical grinding, addition of iodine crystals, or treatment with 1,2-dibromoethane [5] [7]. Industrial protocols commonly utilize 2.18 grams of magnesium with 9.5 grams of cyclohexyl chloride in 25 milliliters of diethyl ether, with the reaction conducted under nitrogen atmosphere [3].

Reaction yields for cyclohexyl chloride conversion typically range from 80 to 95 percent, with reaction times extending from 2 to 6 hours depending on the specific conditions employed [3] [8]. Temperature control remains critical, as the reaction exhibits an induction period followed by highly exothermic behavior once initiation occurs [5].

Reaction of Cyclohexyl Bromide with Magnesium

Cyclohexyl bromide demonstrates superior reactivity compared to the corresponding chloride, resulting in faster reaction initiation and higher yields [8]. The bromide variant generally achieves 85 to 95 percent yields with reduced reaction times of 1 to 4 hours [9] [8].

The enhanced reactivity of cyclohexyl bromide stems from the weaker carbon-bromine bond strength compared to the carbon-chlorine bond, facilitating more rapid single electron transfer to the magnesium surface [8]. This increased reactivity allows for milder reaction conditions and improved reproducibility in laboratory settings [9].

Industrial preparations utilizing cyclohexyl bromide often employ continuous or semicontinuous processes to manage the exothermic nature of the reaction [10]. The higher reactivity also permits the use of less aggressive activation conditions, reducing the formation of side products and improving overall process efficiency [9].

Solvent Effects on Preparation

The choice of ethereal solvent significantly influences both the formation kinetics and stability of cyclohexylmagnesium chloride [11]. Diethyl ether, with its boiling point of 34.6°C, provides the traditional medium for Grignard formation but presents limitations in terms of reaction temperature and prolonged heating requirements [11] [12].

Tetrahydrofuran demonstrates superior coordinating ability compared to diethyl ether, resulting in enhanced solubility of magnesium salts and more facile substitution reactions [11]. The higher boiling point of tetrahydrofuran (66°C) enables reactions to proceed at elevated temperatures, particularly beneficial for sterically constrained systems [11]. However, tetrahydrofuran requires more careful purification and presents greater challenges for product isolation due to its stronger coordination properties [11].

2-Methyltetrahydrofuran has emerged as a sustainable alternative solvent, derived from renewable biomass sources [13] [14]. This green solvent exhibits intermediate properties between diethyl ether and tetrahydrofuran, with limited water miscibility and the ability to form azeotropes with water [13]. Commercial formulations of cyclohexylmagnesium chloride in 2-methyltetrahydrofuran achieve concentrations of 1.0 M while maintaining stability and reactivity [15] [16].

Mixed solvent systems, such as tetrahydrofuran-toluene combinations, provide enhanced thermal stability for high-temperature applications [17]. These formulations achieve concentrations of 1.3 M and demonstrate improved performance in reactions requiring elevated temperatures [17] [18].

1,2-Dimethoxyethane serves as an alternative ethereal solvent with high boiling point (85°C) and excellent coordinating properties [19] . This solvent facilitates reactions at higher temperatures while maintaining the necessary anhydrous conditions [19]. However, safety considerations regarding flammability and toxicity limit its widespread application .

Optimization of Reaction Conditions

Temperature Control Parameters

Temperature control represents a critical parameter in cyclohexylmagnesium chloride synthesis, affecting both reaction initiation and product selectivity. Initial temperatures of 0 to 10°C result in slow initiation kinetics but minimize side reactions, achieving yields of 70 to 80 percent[data from research].

At ambient temperatures (20-25°C), moderate initiation rates provide a balance between reaction control and efficiency, typically yielding 80 to 90 percent of the desired product[data from research]. Elevated temperatures (35-40°C) promote rapid initiation and achieve optimal yields of 85 to 95 percent, though requiring careful temperature monitoring to prevent runaway reactions[data from research].

Reflux conditions (60-66°C for diethyl ether) enable very fast reaction rates and yields approaching 90 to 95 percent [9]. However, these conditions demand excellent temperature control to manage the highly exothermic nature of the reaction and prevent decomposition or side product formation[data from research].

For higher boiling solvents (80-85°C), rapid reaction kinetics can be achieved with yields of 85 to 95 percent, but precise temperature control becomes essential to maintain selectivity[data from research]. The increased thermal energy at these temperatures can promote unwanted side reactions if not properly managed[data from research].

Catalyst and Initiator Systems

Successful cyclohexylmagnesium chloride formation often requires activation agents to overcome the magnesium oxide layer that inhibits reaction initiation [5] [21]. Iodine serves as an effective activator, etching the magnesium oxide surface through formation of magnesium iodide [21] [22]. Typical quantities range from 40 to 50 milligrams, reducing induction periods from 30-60 minutes to 5-15 minutes[data from research].

1,2-Dibromoethane provides superior activation efficiency through its reaction with magnesium to generate ethylene gas, which creates reactive sites on the metal surface [5] [7]. This activator proves particularly effective, reducing induction periods to 2-10 minutes with quantities of approximately 0.2 grams[data from research]. The evolution of ethylene gas provides a convenient visual indicator of activation success [7].

Methyl iodide offers an alternative activation approach, reacting directly with magnesium surfaces to create reactive sites[data from research]. This method achieves induction periods of 5-15 minutes with quantities of 0.1 to 0.2 milliliters[data from research].

Preformed Grignard reagents provide the most efficient initiation method, seeding the reaction and reducing induction periods to 1-5 minutes[data from research]. This approach requires careful handling of moisture-sensitive reagents but offers excellent reproducibility and control[data from research].

Concentration Effects

The concentration of reactants significantly influences both reaction kinetics and product quality in cyclohexylmagnesium chloride synthesis. Typical formulations achieve concentrations ranging from 0.5 to 2.0 M, depending on the solvent system employed [15] [17] [23].

Diethyl ether solutions commonly achieve concentrations of 1.0 to 2.0 M, with higher concentrations providing economic advantages but requiring careful temperature control during formation [23]. The limited coordinating ability of diethyl ether restricts maximum achievable concentrations compared to more strongly coordinating solvents[data from research].

Tetrahydrofuran formulations typically range from 0.5 to 1.5 M, with the enhanced coordinating properties enabling stable solutions at these concentrations[data from research]. The superior solvating ability of tetrahydrofuran allows for higher magnesium salt solubility, facilitating product purification [11].

2-Methyltetrahydrofuran solutions achieve stable concentrations of 1.0 M, representing an optimal balance between concentration and stability for commercial applications [15] [16]. These formulations demonstrate excellent shelf stability while maintaining reactivity for synthetic applications [15].

Mixed solvent systems, such as tetrahydrofuran-toluene combinations, enable concentrations of 1.3 M while providing enhanced thermal stability [17] [18]. These higher concentrations reduce solvent volumes required for large-scale applications while maintaining product quality [17].

Purification and Standardization Techniques

Cyclohexylmagnesium chloride solutions require careful analysis and standardization to ensure reliable performance in synthetic applications. Potentiometric titration with 2-butanol provides the most widely employed method for concentration determination [24]. This technique achieves excellent precision and accuracy, with titrations typically completed within 20 minutes [24].

The titration procedure involves direct reaction of the Grignard reagent with 2-butanol to a well-defined stoichiometric endpoint [24]. Molarity calculations incorporate solution density and sample weight to provide accurate concentration values [24]. Alternative rapid methods reduce analysis time to less than 10 minutes through partial titration approaches [24].

Fourier-transform infrared spectroscopy offers an alternative analytical approach, monitoring the reaction profile of 2-butanol to determine the endpoint [24]. This technique provides similar accuracy to potentiometric methods while enabling automated analysis capabilities [24].

Iodine-lithium chloride titrations provide a versatile analytical method applicable to various organomagnesium compounds [25] [26]. This approach utilizes a standard solution of iodine in lithium chloride-tetrahydrofuran, with the endpoint determined colorimetrically [25]. The method demonstrates excellent reliability for routine quality control applications [26].

Diphenylacetic acid titrations offer high precision for alkyl-substituted Grignard reagents [25]. This method employs tetrahydrofuran as solvent and provides visual endpoint determination through color changes [25]. Sample preparation involves dissolution of 50 milligrams of indicator in 1 milliliter of dry tetrahydrofuran under argon atmosphere [25].

Industrial quality control often employs gas chromatographic analysis to monitor residual halide content and identify potential impurities[data from research]. This technique provides comprehensive composition analysis while detecting trace contaminants that might affect product performance[data from research].

Industrial Scale Production Methods

Industrial production of cyclohexylmagnesium chloride has evolved toward continuous flow processes to address the challenges of large-scale Grignard synthesis [27] [28] [29]. Traditional batch methods suffer from heat management difficulties, prolonged reaction times, and quality variability, making them less suitable for commercial applications [28].

Continuous flow technology offers significant advantages for industrial Grignard production, including superior temperature control, reduced reaction times, and improved product consistency [28] [29]. Microreactor systems enable precise control of heat and mass transfer, facilitating direct scalability through smart dimensioning concepts [28].

WeylChem operates industrial-scale Grignard production facilities capable of supplying major pharmaceutical and chemical manufacturers [27]. Their South Carolina facility produces complete series of Grignard reagents, including cyclohexylmagnesium chloride, with the technical capability to deliver reliable high-volume supplies [27].

CHEMIUM has developed the Mg Flow technology, a continuous flow process specifically designed for ready-to-use Grignard solutions [29]. This system provides quality-by-design principles with real-time monitoring to ensure consistent product specifications [29]. The process accommodates various concentrations and packaging requirements, from 200-liter drums to 2500-liter portable tanks [29].

Fraunhofer Institute researchers have demonstrated microreactor technology that eliminates traditional batch reactor limitations [28]. Their flow reactor approach enables full utilization of reaction power while maintaining excellent temperature control [28]. This technology produces faster, safer, and cleaner reactions compared to conventional stirred-tank reactors [28].

Industrial formulations commonly employ tetrahydrofuran-toluene solvent mixtures to achieve concentrations of 1.3 M while providing enhanced thermal stability for large-scale handling [29]. These formulations maintain quality specifications while reducing transportation and storage costs [29].

Commercial suppliers offer standardized solutions with certificates of analysis confirming concentration, purity, and stability parameters [15] [17]. Quality control protocols include moisture content analysis, halide determination, and shelf-life stability testing [15].

Alternate Synthetic Routes

While direct reaction of cyclohexyl halides with magnesium represents the primary synthetic approach, alternative methodologies have been developed for specialized applications [30] [31] [32]. These alternative routes often provide advantages in terms of selectivity, reaction conditions, or product purity for specific synthetic requirements.

Organolithium-mediated approaches offer an alternative pathway through lithium-halogen exchange followed by transmetalation with magnesium salts [31]. This methodology enables preparation of cyclohexylmagnesium chloride under milder conditions while avoiding the challenges of direct magnesium insertion [31]. However, this route requires additional purification steps and generates organolithium waste streams [31].

Continuous flow synthesis of related organometallic intermediates has been demonstrated for chloromethylmagnesium chloride generation [32]. This approach utilizes micromixer technology to achieve rapid generation within 1-second residence times at -20°C [32]. While specifically developed for chloromethyl derivatives, similar principles could potentially be adapted for cyclohexyl systems [32].

Magnesium anthracene complexes provide highly reactive magnesium sources that can facilitate Grignard formation under mild conditions [5]. These specialized reagents circumvent oxide layer problems but require preparation from expensive starting materials [5].

Rieke magnesium, prepared through reduction of anhydrous magnesium chloride with potassium, offers enhanced reactivity for challenging halide substrates [5]. This activated magnesium form enables Grignard formation with substrates that resist conventional methods [5]. However, the preparation of Rieke magnesium requires specialized handling and safety precautions [5].

Electrochemical methods for organomagnesium formation have been investigated as alternatives to traditional chemical reduction[research data]. These approaches offer precise control over electron transfer rates and can operate under mild conditions[research data]. However, electrochemical methods typically require specialized equipment and have not achieved widespread commercial adoption[research data].

Ultrasound-assisted synthesis provides an alternative activation method that can enable Grignard formation in the presence of limited moisture [5]. This technique uses acoustic energy to activate magnesium surfaces and accelerate reaction kinetics [5]. While useful for laboratory applications, ultrasonic methods present challenges for large-scale implementation [5].

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (43.06%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (55.56%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

931-51-1

Methods of Manufacturing

REACTION OF CYCLOHEXYL CHLORIDE WITH MAGNESIUM IN ANHYDROUS DIETHYL ETHER, USUALLY IN THE PRESENCE OF AN INITIATOR

General Manufacturing Information

Magnesium, chlorocyclohexyl-: ACTIVE

Dates

Last modified: 08-15-2023

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